

Lenalidomide-PEG1-azide: A Technical Guide for Drug Development Professionals

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure, Properties, and Application of **Lenalidomide-PEG1-azide**.

Introduction

Lenalidomide-PEG1-azide is a specialized chemical probe and building block integral to the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the potent immunomodulatory agent lenalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a single polyethylene glycol (PEG1) linker to a terminal azide group. This azide functionality allows for its straightforward conjugation to a target protein ligand through "click chemistry," facilitating the creation of heterobifunctional degraders. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in contemporary drug discovery.

Chemical Structure and Physicochemical Properties

Lenalidomide-PEG1-azide is a derivative of lenalidomide, functionalized to enable its use in bioconjugation. The core structure comprises the 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline moiety of lenalidomide, which is essential for its binding to Cereblon.

Quantitative Data Summary



The key physicochemical properties of **Lenalidomide-PEG1-azide** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C17H20N6O4	[1]
Molecular Weight	372.39 g/mol	[1]
CAS Number	2399455-45-7	[1]
Appearance	Solid	MedChemExpress
Purity	≥95%	[1]
Solubility	DMSO: 100 mg/mL (258.83 mM)	MedChemExpress
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months	MedChemExpress

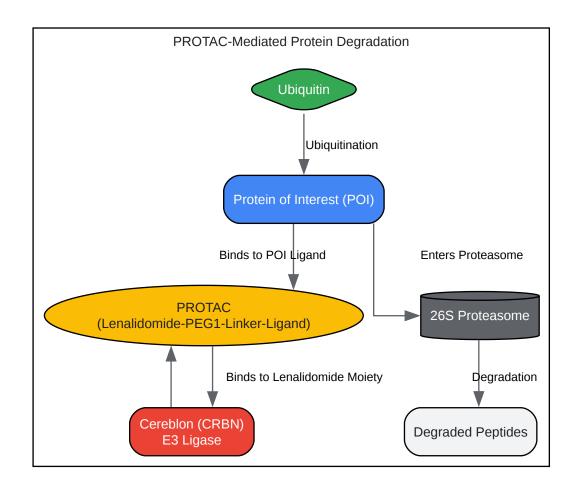
Mechanism of Action

The biological activity of **Lenalidomide-PEG1-azide** is derived from its lenalidomide component, which hijacks the activity of the Cereblon E3 ubiquitin ligase complex.

Hijacking the Ubiquitin-Proteasome System

Lenalidomide and its analogues function as "molecular glues" by binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the Ikaros family zinc finger transcription factors IKZF1 and IKZF3. These transcription factors are crucial for the survival of malignant plasma cells in multiple myeloma. By inducing their degradation, lenalidomide exerts its potent anti-neoplastic and immunomodulatory effects. In the context of a PROTAC, the **Lenalidomide-PEG1-azide** moiety serves to bring the entire E3 ligase machinery into close proximity with a target protein of interest, leading to the target's ubiquitination and degradation.





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PROTAC Mechanism of Action

Experimental Protocols

While a specific, detailed synthesis protocol for **Lenalidomide-PEG1-azide** is not readily available in the public domain, its application in the synthesis of PROTACs via click chemistry is a key experimental procedure. Below are representative protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Key Experiment: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Lenalidomide-PEG1-azide** to an alkyne-functionalized target protein ligand.



Materials:

- Lenalidomide-PEG1-azide
- Alkyne-functionalized target protein ligand
- Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

- Dissolve the alkyne-functionalized target protein ligand (1.0 equivalent) and **Lenalidomide- PEG1-azide** (1.1 equivalents) in the chosen solvent.
- Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
- Prepare a catalyst premix by combining CuSO₄ (e.g., 20 mM in water) and THPTA (e.g., 50 mM in water) in a 1:5 molar ratio. Let this solution stand for 1-2 minutes.
- To the solution from step 1, add the Sodium Ascorbate stock solution to a final concentration of 5 mM.
- Add the catalyst premix to the reaction mixture to a final copper concentration of 0.10 mM.
- Stir the reaction at room temperature for 1-12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture can be quenched by adding EDTA to chelate the copper, followed by standard purification procedures such as reverse-phase HPLC.[2]



Key Experiment: PROTAC Synthesis via Strain- Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is advantageous for biological systems as it does not require a cytotoxic copper catalyst.[3]

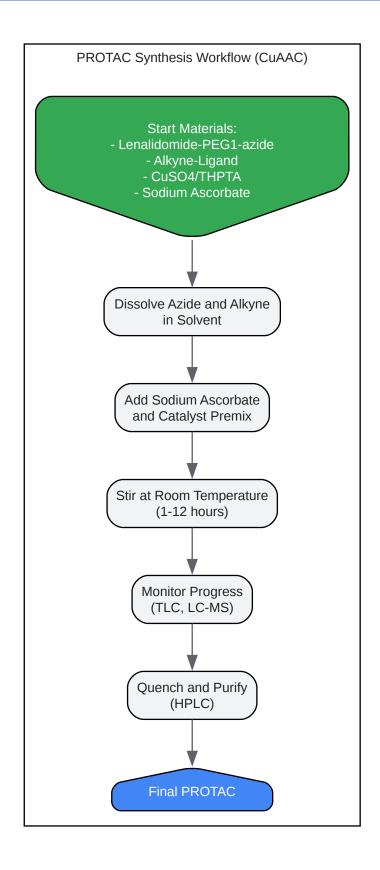
Materials:

- Lenalidomide-PEG1-azide
- DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) functionalized target protein ligand
- Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4)
- Organic co-solvent (if needed for solubility, e.g., DMSO)

Procedure:

- Dissolve the Lenalidomide-PEG1-azide in the reaction buffer to a final concentration of 1-10 mM.
- Dissolve the DBCO-functionalized target protein ligand in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.
- Mix the solutions of the azide and the DBCO-functionalized ligand.
- Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.
- Monitor the reaction progress by analytical techniques such as LC-MS.
- Purify the resulting PROTAC using methods like reverse-phase HPLC.[4]





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PROTAC Synthesis Workflow



Conclusion

Lenalidomide-PEG1-azide is a critical tool for the rational design and synthesis of PROTACs. Its well-defined structure, characterized physicochemical properties, and the robust reactivity of its terminal azide group make it an invaluable component in the development of novel therapeutics based on targeted protein degradation. The provided protocols offer a solid foundation for researchers to utilize this reagent effectively in their drug discovery endeavors.

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